molecular formula C17H13FN6OS2 B2399829 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 894058-89-0

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2399829
CAS No.: 894058-89-0
M. Wt: 400.45
InChI Key: KVOZZFNUTNMKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN6OS2 and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of the compound includes:

  • A triazolo[4,3-b]pyridazine core.
  • A fluorophenyl substituent.
  • A thioacetamide linkage.
  • An N-(4-methylthiazol-2-yl) group.

This unique configuration allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial activity. The compound's triazole core is known to inhibit various bacteria and fungi. For example:

  • Compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. Studies have shown that compounds with a similar backbone can induce apoptosis in cancer cell lines through various pathways:

  • The interaction with specific enzymes or receptors often leads to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation:

  • Certain triazole derivatives were reported to selectively inhibit COX-II with minimal ulcerogenic effects, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The thioacetamide group may enhance binding affinity to various receptors, influencing downstream signaling pathways.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of triazole derivatives, the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of related compounds revealed that they could effectively inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells.

Data Table: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialS. aureus, E. coliMIC: 0.125–8 μg/mL
AnticancerVarious cancer cell linesInduced apoptosis
Anti-inflammatoryCOX-II enzymeSelective inhibition

Properties

IUPAC Name

2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZZFNUTNMKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.